An In-depth Technical Guide to the Synthesis and Chemical Properties of Chloroxynil
An In-depth Technical Guide to the Synthesis and Chemical Properties of Chloroxynil
For Researchers, Scientists, and Drug Development Professionals
Chloroxynil, scientifically known as 3,5-dichloro-4-hydroxybenzonitrile, is a significant chemical compound with historical applications as a post-emergent benzonitrile (B105546) herbicide. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and degradation pathways, designed to be a valuable resource for professionals in research and development.
Chemical Identity and Properties
Chloroxynil is a white to off-white crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational understanding of its behavior and characteristics.
| Property | Value | Reference |
| Molecular Formula | C₇H₃Cl₂NO | [2] |
| Molecular Weight | 188.01 g/mol | [2] |
| CAS Number | 1891-95-8 | [3] |
| Melting Point | 138-142 °C | [1] |
| Solubility | Slightly soluble in water, DMSO, and methanol. | |
| pKa (Predicted) | 4.91 ± 0.23 | |
| Appearance | White to off-white crystalline solid. |
Synthesis of Chloroxynil
The synthesis of Chloroxynil can be approached through several routes, with the most common and practical methods being the direct chlorination of a precursor and the demethylation of a methoxy-substituted analogue.
Direct Chlorination of 4-Hydroxybenzonitrile (B152051)
A primary and efficient laboratory-scale synthesis involves the direct chlorination of 4-hydroxybenzonitrile. This method utilizes N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of an iron(III) catalyst.
Experimental Protocol:
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Materials: 4-hydroxybenzonitrile, N-chlorosuccinimide (NCS), Iron(III) chloride (catalyst), and a suitable solvent (e.g., acetonitrile).
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Procedure:
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In a round-bottom flask, dissolve 4-hydroxybenzonitrile in the chosen solvent.
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Add a catalytic amount of iron(III) chloride to the solution.
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Gradually add N-chlorosuccinimide (2.2 equivalents) to the mixture while stirring.
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Heat the reaction mixture to a specified temperature (e.g., 70°C) and maintain for a set duration (e.g., 36 hours) to ensure complete dichlorination.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and quench with water.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., toluene/hexane or dichloromethane/hexane) to yield pure 3,5-dichloro-4-hydroxybenzonitrile. The use of activated carbon can aid in removing colored impurities.
Demethylation of 3,5-Dichloro-4-methoxybenzonitrile (B3025367)
An alternative synthetic route involves the demethylation of 3,5-dichloro-4-methoxybenzonitrile. This method is particularly useful if the methoxy (B1213986) precursor is readily available.
Experimental Protocol:
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Materials: 3,5-dichloro-4-methoxybenzonitrile, Lithium chloride, and N-methylpyrrolidone (NMP) or Dimethylformamide (DMF) as a high-boiling solvent.
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Procedure:
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Combine 3,5-dichloro-4-methoxybenzonitrile and lithium chloride in a reaction vessel containing NMP or DMF.
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Heat the mixture at reflux for an extended period (e.g., 24 hours).
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After cooling, the reaction mixture is typically worked up by adding water and acidifying with a strong acid (e.g., HCl) to precipitate the product.
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The solid product is then collected by filtration, washed with water, and dried.
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Purification: Further purification can be achieved through recrystallization.
Chemical Reactivity and Signaling Pathways
The chemical reactivity of Chloroxynil is primarily dictated by its three functional groups: the hydroxyl group, the nitrile group, and the chlorinated aromatic ring.
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Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo O-alkylation reactions. For instance, it can react with alkyl halides to form ether derivatives.
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Nitrile Group: The nitrile group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid (3,5-dichloro-4-hydroxybenzoic acid) or amide intermediate (3,5-dichloro-4-hydroxybenzamide).
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Aromatic Ring: The electron-withdrawing nature of the nitrile and chlorine substituents deactivates the aromatic ring towards electrophilic substitution. Conversely, the ring is susceptible to nucleophilic aromatic substitution under harsh conditions.
As a herbicide, the primary mechanism of action of Chloroxynil involves the inhibition of photosynthesis at photosystem II (PSII) . It binds to the D1 protein of the PSII complex, thereby blocking the electron transport chain. This disruption leads to the production of reactive oxygen species (ROS), which cause rapid lipid peroxidation and membrane damage, ultimately leading to cell death and desiccation of the plant tissue.
Degradation of Chloroxynil
The environmental fate of Chloroxynil is of significant interest. Its degradation can occur through both microbial and photochemical pathways.
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Microbial Degradation: Soil microorganisms play a crucial role in the breakdown of Chloroxynil. The primary degradation pathway involves the hydrolysis of the nitrile group to form 3,5-dichloro-4-hydroxybenzamide (B174058) and subsequently 3,5-dichloro-4-hydroxybenzoic acid. Certain bacterial strains, such as those from the genus Rhodococcus, have been shown to facilitate this transformation. Further degradation can involve dehalogenation and aromatic ring cleavage.
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Photodegradation: Chloroxynil can undergo photodegradation, particularly in the presence of photosensitizers like riboflavin, which can be found in natural waters. This process can involve the generation of reactive oxygen species that lead to the oxidation and breakdown of the molecule.
Spectroscopic Data
| Spectroscopy | Expected Signals |
| ¹H NMR | Aromatic protons would likely appear as a singlet in the range of 7.0-8.0 ppm. The hydroxyl proton (-OH) would present as a broad singlet, with its chemical shift being dependent on the solvent and concentration. |
| ¹³C NMR | The spectrum would show distinct signals for the aromatic carbons, the nitrile carbon (typically around 115-120 ppm), and the carbon bearing the hydroxyl group (in the range of 150-160 ppm). |
| IR (Infrared) | Characteristic absorption bands would be observed for the O-H stretch (broad, ~3200-3600 cm⁻¹), the C≡N stretch (~2220-2260 cm⁻¹), and C-Cl stretches in the fingerprint region. |
This technical guide serves as a foundational resource for understanding the synthesis and chemical properties of Chloroxynil. The provided experimental outlines and pathway diagrams offer a framework for further research and development activities involving this and structurally related compounds.
